REACTION_CXSMILES
|
[CH2:1](Br)[CH:2]=[CH2:3].[CH2:5]([OH:11])[CH2:6][CH2:7][CH2:8][CH2:9][OH:10].[H-].[Na+].C(O)(O)CCCC>CN(C)C=O.C(OCC)(=O)C>[CH2:1]([O:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:11])[CH:2]=[CH2:3] |f:2.3|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCO)O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
1-toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The unreacted sodium hydride was destroyed by addition of methanol
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to 50 mL by evaporation in vacuo
|
Type
|
WASH
|
Details
|
After dilution with methylene chloride (150 mL), the solvents were washed with water (three times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel using
|
Type
|
ADDITION
|
Details
|
a 2:1 mixture of toluene and ethyl acetate as eluant
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.931 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 22.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |